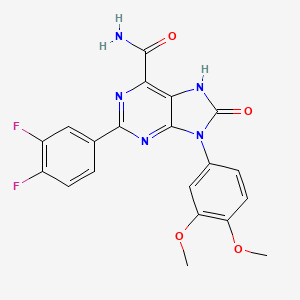
2-(3,4-二氟苯基)-9-(3,4-二甲氧基苯基)-8-氧代-8,9-二氢-7H-嘌呤-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15F2N5O4 and its molecular weight is 427.368. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员已经研究了二氯硝基苯的微生物代谢,包括2-(3,4-二氟苯基)-9-(3,4-二甲氧基苯基)-8-氧代-8,9-二氢-7H-嘌呤-6-甲酰胺。 了解这些途径有助于环境修复和生物修复工作 .
微生物降解研究
生物活性
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898447-23-9) is a purine derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a difluorophenyl group and a dimethoxyphenyl moiety. This article provides a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N5O4 |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 898447-23-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of key enzymes involved in cancer cell proliferation and angiogenesis. The presence of the difluorophenyl and dimethoxyphenyl groups enhances its binding affinity to these targets.
Potential Targets
- Enzymes : The compound has shown potential as an inhibitor of various kinases and other enzymes involved in cancer progression.
- Receptors : It may also interact with growth factor receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anticancer properties.
- Cell Line Studies :
- In vitro assays have shown that the compound displays cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 1.0 to 11.6 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
- Mechanistic Insights :
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, although further research is needed to fully characterize this aspect.
Case Studies
- Study on Antitumor Activity :
- Inhibition of Angiogenesis :
属性
IUPAC Name |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)9-3-5-11(21)12(22)7-9/h3-8H,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNVHBWGWFDXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














